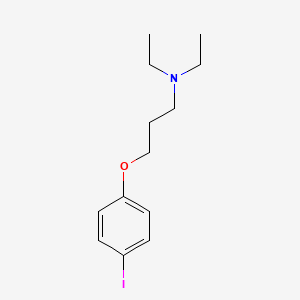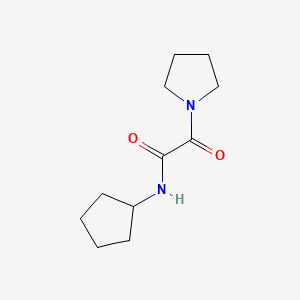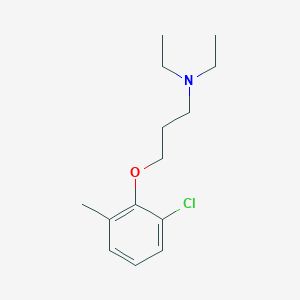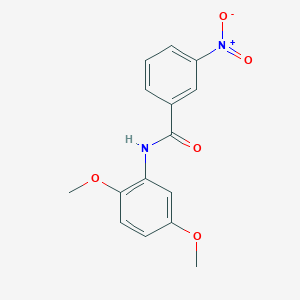
N,N-diethyl-3-(4-iodophenoxy)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(4-iodophenoxy)-1-propanamine, also known as "IDRA-21," is a synthetic compound that belongs to the class of ampakines. It is a potent positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a crucial role in synaptic plasticity and memory formation. IDRA-21 has been extensively studied for its potential as a cognitive enhancer and neuroprotective agent.
Mechanism of Action
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, IDRA-21 enhances the receptor's response to glutamate, leading to increased synaptic transmission and strengthening of synaptic connections. This, in turn, leads to improved memory consolidation and retrieval.
Biochemical and Physiological Effects:
IDRA-21 has been shown to have several biochemical and physiological effects, including increased synaptic transmission, enhanced long-term potentiation, and improved memory consolidation and retrieval. Additionally, IDRA-21 has been shown to protect against neuronal damage and death caused by various neurotoxic insults, such as oxygen and glucose deprivation, excitotoxicity, and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of IDRA-21 is its potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. Additionally, IDRA-21 has been shown to have neuroprotective effects, which could be useful in studying various neurotoxic insults. However, one limitation of IDRA-21 is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
Future Directions
There are several potential future directions for research on IDRA-21, including:
1. Further studies on the mechanism of action of IDRA-21, including its binding site on the AMPA receptor and its effects on downstream signaling pathways.
2. Studies on the potential therapeutic applications of IDRA-21, such as in the treatment of cognitive impairment or neurodegenerative diseases.
3. Studies on the potential side effects of IDRA-21, including its effects on other receptors or signaling pathways.
4. Further studies on the neuroprotective effects of IDRA-21, including its effects on various neurotoxic insults.
5. Studies on the pharmacokinetics and pharmacodynamics of IDRA-21, including its absorption, distribution, metabolism, and excretion in the body.
Synthesis Methods
The synthesis of IDRA-21 involves several steps, including the reaction of 4-iodophenol with ethyl bromide to form 4-iodophenylethyl ether, which is then reacted with diethylamine to yield N,N-diethyl-4-iodophenylethylamine. This compound is further reacted with 2-bromo-2-methylpropanenitrile to form N,N-diethyl-3-(4-iodophenoxy)-1-propanamine.
Scientific Research Applications
IDRA-21 has been studied for its potential as a cognitive enhancer and neuroprotective agent. It has been shown to improve memory consolidation and retrieval in animal models of learning and memory. Additionally, IDRA-21 has been shown to protect against neuronal damage and death caused by various neurotoxic insults, such as oxygen and glucose deprivation, excitotoxicity, and oxidative stress.
properties
IUPAC Name |
N,N-diethyl-3-(4-iodophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCVELJANNRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)
![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)

![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)
![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)

![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)
![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5008154.png)
